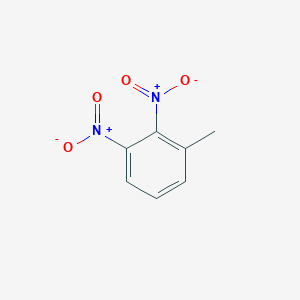

2,3-Dinitrotoluene

Description

Dinitrotoluene appears as a yellow crystalline solid or an oily liquid consisting of the three isomers. Insoluble in water and denser than water. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion or inhalation.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSXLQBUUOPLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4, Array | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027236 | |

| Record name | 2,3-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dinitrotoluene appears as a yellow crystalline solid or an oily liquid consisting of the three isomers. Insoluble in water and denser than water. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion or inhalation., Orange-yellow crystalline solid with a characteristic odor; Note: Often shipped molten; [NIOSH], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor., Orange-yellow crystalline solid with a characteristic odor. [Note: Often shipped molten.] | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinitrotoluene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

482 °F at 760 mmHg (NTP, 1992), 250 °C, 572 °F | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

404 °F (NIOSH, 2023), 207 °C, 404 °F (Closed cup), 404 °F | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinitrotoluene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Very slightly soluble (NTP, 1992), Soluble in alcohol and ether; very soluble in acetone, In water, 2.70X10+2 mg/L at 22 °C, Soluble in ethanol, ether; slightly soluble in chloroform, In water, 161 mg/L at 25 °C, Solubility in water: very poor, Insoluble | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.3208 (NTP, 1992) - Denser than water; will sink, 1.32 at 71 °C (liquid); 1.52 (solid), 1.3 (Water = 1), Relative density (water = 1): 1.3 (liquid), 1.32 | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.27 (Air = 1), 6.28 (Air = 1), Relative vapor density (air = 1): 6.28, 6.3 | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg (NIOSH, 2023), 0.0004 [mmHg], 4X10-4 mm Hg at 25 °C /Estimate for all isomers/, 1 mmHg | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinitrotoluene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

OILY LIQUID /COMMERCIAL MIXTURE/, Orange-yellow crystalline solid [Note: Often shipped molten]., Yellow crystals | |

CAS No. |

25321-14-6, 602-01-7 | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-2,3-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS660NHC83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

158 °F (NTP, 1992), 63 °C, 59-61 °C, 158 °F | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dinitrotoluene (2,3-DNT) is a nitroaromatic compound of significant interest in various fields, including environmental science and toxicology.[1] As a component of technical-grade dinitrotoluene mixtures used in the synthesis of polyurethane foams and explosives, its environmental presence and potential health effects necessitate a thorough understanding of its fundamental physicochemical properties.[2][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2,3-DNT, detailed experimental protocols for their determination, and insights into its metabolic and environmental fate. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Physicochemical Properties

The essential physicochemical properties of 2,3-Dinitrotoluene are summarized in the tables below. These parameters are critical for predicting its behavior in various environmental and biological systems.

Table 1: General and Physical Properties of 2,3-Dinitrotoluene

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O₄ | [2][4] |

| Molecular Weight | 182.13 g/mol | [4][5] |

| Appearance | Yellow crystalline solid/needles | [5][6] |

| Odor | Characteristic odor | [5] |

| Melting Point | 59-61 °C | [4][6] |

| Boiling Point | ~315.51 °C (rough estimate) | [6] |

| Density (Solid) | 1.5181 g/cm³ (rough estimate) | [5][6] |

Table 2: Solubility and Partitioning of 2,3-Dinitrotoluene

| Property | Value | Conditions | Source(s) |

| Water Solubility | 270 mg/L | 22 °C | [4] |

| 161 mg/L | 25 °C | [4] | |

| Solubility in Organic Solvents | Soluble in ethanol, ether; very soluble in acetone | - | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.18 (estimate for all isomers) | - | [5] |

Table 3: Vapor Pressure and Safety Data of 2,3-Dinitrotoluene

| Property | Value | Source(s) |

| Vapor Pressure | 1 mmHg | [5] |

| Flash Point | 207 °C (404 °F) | [4] |

| Autoignition Temperature | 400 °C | [5] |

| UN Number | 2038 (for Dinitrotoluene) | [5] |

| Hazard Class | 6.1 (Toxic) | [7] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of 2,3-Dinitrotoluene. These protocols are based on established analytical techniques for organic compounds.

Determination of Melting Point (Capillary Method)

The melting point of 2,3-DNT can be accurately determined using the capillary tube method with a melting point apparatus.[8][9]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 2,3-Dinitrotoluene is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[8]

-

Heating: The sample is heated at a steady rate of approximately 10 °C per minute initially.[10]

-

Observation: As the temperature approaches the expected melting point (around 50 °C), the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.[8][10]

-

Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point.[8][11] For pure 2,3-DNT, this range should be narrow.[8]

Determination of Boiling Point (Thiele Tube Method)

Due to its high boiling point and potential for decomposition, the boiling point of 2,3-DNT is often given as an estimate.[6] However, a micro-boiling point determination can be performed using a Thiele tube.[12][13][14]

Methodology:

-

Sample Preparation: A small amount of 2,3-Dinitrotoluene is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.[12][15]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[14]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[14]

-

Observation: As the liquid boils, a continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[13]

-

Data Recording: Heating is discontinued, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[13][16]

Determination of Density (Pycnometer Method)

The density of solid 2,3-Dinitrotoluene can be determined using a pycnometer, a flask with a precise volume.[17]

Methodology:

-

Mass of Empty Pycnometer: A clean, dry pycnometer is accurately weighed (m₁).

-

Mass with Sample: A known mass of 2,3-Dinitrotoluene is added to the pycnometer, and it is weighed again (m₂). The mass of the sample is (m₂ - m₁).

-

Mass with Sample and Liquid: A liquid of known density (ρ_liquid) in which 2,3-DNT is insoluble (e.g., a saturated solution of 2,3-DNT in water or a non-polar solvent) is added to the pycnometer, filling it completely. The pycnometer is then reweighed (m₃).

-

Mass with Liquid Only: The pycnometer is emptied, cleaned, and filled with the same liquid and weighed (m₄). The mass of the liquid is (m₄ - m₁).

-

Calculation: The volume of the liquid displaced by the solid is calculated, which is equal to the volume of the solid. The density of 2,3-Dinitrotoluene (ρ_sample) is then calculated using the following formula: ρ_sample = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid

Determination of Water Solubility (Flask Method)

The solubility of 2,3-DNT in water can be determined by the shake-flask method, a standard technique for sparingly soluble compounds.

Methodology:

-

Sample Preparation: An excess amount of 2,3-Dinitrotoluene is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 22 °C or 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand undisturbed at the same temperature until the undissolved solid has settled.

-

Sample Analysis: A sample of the clear supernatant is carefully withdrawn, filtered to remove any suspended particles, and the concentration of dissolved 2,3-DNT is determined using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The solubility is expressed in milligrams per liter (mg/L).

Determination of Vapor Pressure (Static Method)

The vapor pressure of 2,3-DNT can be measured using a static method, which involves allowing the substance to reach equilibrium with its vapor in a closed system.

Methodology:

-

Sample Preparation: A sample of 2,3-Dinitrotoluene is placed in a thermostated sample cell.

-

Evacuation: The cell is evacuated to remove air.

-

Equilibration: The sample is heated to a specific temperature, and the system is allowed to reach equilibrium, where the rate of sublimation equals the rate of condensation.

-

Pressure Measurement: The pressure of the vapor in the cell is measured using a high-sensitivity pressure transducer.

-

Data Collection: The vapor pressure is measured at several different temperatures to establish the vapor pressure curve.

Analytical Methodologies

Accurate quantification of 2,3-Dinitrotoluene is essential for research and monitoring. HPLC and GC-MS are the most common and reliable analytical techniques.[18][19]

High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.[19][20]

-

Column: A reverse-phase C18 column is commonly used for the separation of nitroaromatic compounds.[20]

-

Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile and water is typically employed.[18][20] A common mobile phase is a 50:50 (v/v) mixture of methanol and water.[18]

-

Detection: UV detection at 254 nm is suitable for nitroaromatic compounds.[2]

-

Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered before injection.

-

Quantification: A calibration curve is generated using certified standards of 2,3-Dinitrotoluene.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.[21]

-

Column: A capillary column, such as a DB-5 or equivalent, is suitable for separating dinitrotoluene isomers.[21]

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injection: A split/splitless injector is commonly used.

-

Temperature Program: An optimized temperature gradient is employed to ensure the separation of the different DNT isomers.

-

Ionization: Electron Impact (EI) ionization is a common method.[21]

-

Detection: The mass spectrometer is operated in full-scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Quantification: Quantification is achieved using an internal standard and a calibration curve prepared with pure 2,3-DNT standards.

Synthesis and Logical Relationships

Synthesis of 2,3-Dinitrotoluene

2,3-Dinitrotoluene is produced as a minor isomer during the nitration of toluene.[2][3] The process involves the reaction of toluene with a nitrating mixture, typically a combination of nitric acid and sulfuric acid.[3]

Signaling and Metabolic Pathways

Mammalian Metabolism of Dinitrotoluenes (Inferred for 2,3-DNT)

The metabolism of dinitrotoluenes in mammals is a complex process primarily occurring in the liver.[5][22] While the specific pathway for 2,3-DNT is not as extensively studied as that for 2,4-DNT and 2,6-DNT, a general pathway can be inferred. The process involves oxidation of the methyl group and reduction of the nitro groups, followed by conjugation for excretion.[5][22][23][24]

Environmental Fate: Biodegradation of Dinitrotoluenes

In the environment, dinitrotoluenes can be degraded by various microorganisms.[25] The biodegradation pathways typically involve the reduction of the nitro groups, which can lead to the formation of aminodinitrotoluenes and diaminonitrotoluenes.[25][26][27] Some bacteria can also initiate degradation through an oxidative pathway.[25][28]

Safety and Handling

2,3-Dinitrotoluene is a toxic substance and should be handled with appropriate safety precautions.[7][29][30] It is harmful if swallowed, inhaled, or absorbed through the skin.[7][29] It is also suspected of causing cancer and may damage fertility.[29][30]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[30]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[30]

-

Respiratory Protection: Use a NIOSH-approved respirator when handling the powder or if ventilation is inadequate.[29]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.[29][30]

-

Avoid generating dust.[29]

-

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, and reducing agents.[7]

In Case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[29]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[29]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2,3-Dinitrotoluene, along with standardized experimental protocols for their determination. The information presented, including the structured data tables and diagrams of synthesis and metabolic pathways, serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental properties is crucial for assessing the environmental impact, toxicological profile, and potential applications of this compound. Adherence to strict safety protocols during the handling and analysis of 2,3-Dinitrotoluene is imperative due to its hazardous nature.

References

- 1. 2,3-DINITROTOLUENE | 602-01-7 [chemicalbook.com]

- 2. 2,3-Dinitrotoluene | 602-01-7 | Benchchem [benchchem.com]

- 3. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 4. scent.vn [scent.vn]

- 5. 2,3-Dinitrotoluene | C7H6N2O4 | CID 11761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-dinitrotoluene [chembk.com]

- 7. ICSC 0726 - 2,3-DINITROTOLUENE [chemicalsafety.ilo.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. pennwest.edu [pennwest.edu]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. byjus.com [byjus.com]

- 16. scribd.com [scribd.com]

- 17. mt.com [mt.com]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. researchgate.net [researchgate.net]

- 20. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Making sure you're not a bot! [oc-praktikum.de]

- 23. Dinitrotoluene: acute toxicity, oncogenicity, genotoxicity, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Identification and quantification of urinary metabolites of dinitrotoluenes in occupationally exposed humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

- 27. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 30. cdn.chemservice.com [cdn.chemservice.com]

Spectroscopic Profile of 2,3-Dinitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dinitrotoluene (2,3-DNT), a significant nitroaromatic compound. This document is intended to serve as a core resource for researchers and professionals involved in the identification, characterization, and analysis of this molecule. The guide presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and visualizations to aid in understanding the molecular structure and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2,3-dinitrotoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.02 | d | Aromatic H |

| ~7.67 | t | Aromatic H |

| ~7.58 | d | Aromatic H |

| ~2.43 | s | -CH₃ |

Solvent: CDCl₃, Frequency: 90 MHz[1]

¹³C NMR (Carbon-13) NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 145 | C-NO₂ |

| ~140 - 130 | C-CH₃ |

| ~135 - 120 | Aromatic C-H |

| ~20 - 15 | -CH₃ |

Infrared (IR) Spectroscopy

The infrared spectrum of 2,3-dinitrotoluene exhibits characteristic absorption bands corresponding to its functional groups.[6][7][8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2970 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1600 - 1450 | Medium to Weak | Aromatic C=C Stretch |

Mass Spectrometry (MS)

The mass spectrum of 2,3-dinitrotoluene provides information about its molecular weight and fragmentation pattern.[1][10][11][12][13][14][15]

| m/z | Relative Intensity | Assignment |

| 182 | Moderate | [M]⁺ (Molecular Ion) |

| 165 | High | [M-OH]⁺ |

| 135 | High | [M-NO₂-H]⁺ |

| 119 | Moderate | [M-NO₂-O]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2,3-dinitrotoluene.

Materials:

-

2,3-Dinitrotoluene sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,3-dinitrotoluene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) for both ¹H and ¹³C experiments. For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

-

Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of the signals in both spectra to assign them to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To identify the functional groups present in 2,3-dinitrotoluene by obtaining its infrared absorption spectrum.

Materials:

-

2,3-Dinitrotoluene sample

-

Potassium bromide (KBr), IR-grade, dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Pellet Formation: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[16][17][18]

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., -NO₂, aromatic C-H, C=C).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 2,3-dinitrotoluene.

Materials:

-

2,3-Dinitrotoluene sample

-

Volatile organic solvent (e.g., dichloromethane, acetone)

-

GC-MS instrument equipped with a suitable capillary column (e.g., non-polar)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 2,3-dinitrotoluene sample (approximately 10-100 µg/mL) in a suitable volatile solvent.[21][22][23][24][25]

-

Instrument Setup:

-

Set the GC oven temperature program, injector temperature, and carrier gas flow rate. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure good separation.

-

Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization - EI), mass range, and scan speed.

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized, separated on the column, and then introduced into the mass spectrometer for ionization and detection.

-

Data Analysis:

-

Identify the peak corresponding to 2,3-dinitrotoluene in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

-

Visualizations

The following diagrams illustrate the chemical structure of 2,3-dinitrotoluene and a general workflow for its spectroscopic analysis.

Caption: Molecular structure of 2,3-Dinitrotoluene.

References

- 1. 2,3-DINITROTOLUENE(602-01-7) 1H NMR [m.chemicalbook.com]

- 2. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. 2,3-DINITROTOLUENE(602-01-7) IR Spectrum [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 2,3-Dinitrotoluene | C7H6N2O4 | CID 11761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. mzCloud – 2 3 Dinitrotoluene [mzcloud.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 17. pelletpressdiesets.com [pelletpressdiesets.com]

- 18. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 19. scienceijsar.com [scienceijsar.com]

- 20. shimadzu.com [shimadzu.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. memphis.edu [memphis.edu]

- 23. Sample preparation GC-MS [scioninstruments.com]

- 24. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 25. uoguelph.ca [uoguelph.ca]

Thermal Decomposition Characteristics of 2,3-Dinitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dinitrotoluene (2,3-DNT), a significant nitroaromatic compound, is a minor isomer found in technical grade dinitrotoluene mixtures. While its counterparts, 2,4-DNT and 2,6-DNT, are extensively studied due to their prevalence and use in industrial applications, the thermal decomposition characteristics of 2,3-DNT are less documented. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition pathways of 2,3-DNT. It is intended to serve as a foundational resource for researchers and professionals working with this compound, highlighting its thermal behavior and providing detailed experimental protocols for its analysis.

Introduction

2,3-Dinitrotoluene (2,3-DNT) is an organic compound with the chemical formula C₇H₆N₂O₄. It is one of six isomers of dinitrotoluene, a group of compounds produced by the nitration of toluene. While 2,4-DNT and 2,6-DNT are the primary components of commercial dinitrotoluene mixtures, 2,3-DNT is also present in smaller quantities. Understanding the thermal stability and decomposition of 2,3-DNT is crucial for safety assessments, handling procedures, and for predicting its environmental fate.

Studies have indicated that 2,3-DNT exhibits considerable thermal stability. Experimental data suggests that heating a sample of 2,3-DNT up to 213 °C at a heating rate of 2 K/min does not induce thermal decomposition. However, prolonged exposure to temperatures in the range of 184-295 °C can lead to its degradation. This guide will delve into the available data on its thermal decomposition, outline experimental methodologies for its study, and present theoretical decomposition pathways.

Physicochemical Properties of 2,3-Dinitrotoluene

A summary of the key physicochemical properties of 2,3-Dinitrotoluene is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 182.13 g/mol | --INVALID-LINK-- |

| Appearance | Yellow crystalline solid | --INVALID-LINK-- |

| Melting Point | 61-63 °C | --INVALID-LINK-- |

| Boiling Point | Decomposes | --INVALID-LINK-- |

| Density | 1.521 g/cm³ | --INVALID-LINK-- |

Thermal Analysis Data

| Thermal Analysis Parameter | Expected Information |

| DSC | |

| Onset Decomposition Temperature (T_onset) | The temperature at which decomposition begins. |

| Peak Decomposition Temperature (T_peak) | The temperature at which the rate of decomposition is at its maximum. |

| Enthalpy of Decomposition (ΔH_d) | The total heat released during decomposition. |

| TGA | |

| Initial Decomposition Temperature (T_i) | The temperature at which mass loss begins. |

| Final Decomposition Temperature (T_f) | The temperature at which mass loss is complete. |

| Mass Loss (%) | The percentage of mass lost during each decomposition stage. |

| Residual Mass (%) | The percentage of mass remaining after decomposition. |

| Kinetic Parameters | |

| Activation Energy (E_a) | The minimum energy required to initiate the decomposition reaction. |

| Pre-exponential Factor (A) | A constant related to the frequency of collisions between molecules. |

Experimental Protocols

The following sections describe standard experimental methodologies for the thermal analysis of nitroaromatic compounds like 2,3-DNT.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the 2,3-DNT sample (typically 1-5 mg) is accurately weighed into an aluminum or copper crucible.

-

Crucible Sealing: The crucible is hermetically sealed to prevent the evaporation of the sample and to contain any gaseous decomposition products.

-

Instrument Setup:

-

Heating Rate: A linear heating rate (e.g., 5, 10, 15, and 20 °C/min) is applied.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature well above the expected decomposition temperature (e.g., 400 °C).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

TGA is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere.

Methodology:

-

Sample Preparation: A slightly larger sample of 2,3-DNT (typically 5-10 mg) is weighed into a ceramic or platinum crucible.

-

Instrument Setup:

-

Heating Rate: The same heating rates as in the DSC experiments are used for direct comparison.

-

Temperature Program: The sample is heated over the same temperature range as in the DSC analysis.

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the temperature intervals of decomposition, the percentage of mass loss in each step, and the residual mass.

Thermal Decomposition Pathways

The precise experimental determination of the thermal decomposition pathways of 2,3-DNT is not extensively reported. However, based on the known decomposition mechanisms of other dinitrotoluene isomers, such as 2,4-DNT, several initial decomposition pathways can be postulated.

Proposed Initial Decomposition Mechanisms

Three primary initial decomposition mechanisms are generally considered for dinitrotoluenes:

-

Homolytic C-NO₂ Bond Cleavage: This pathway involves the breaking of the bond between the aromatic ring and a nitro group, leading to the formation of a dinitrotoluyl radical and a nitrogen dioxide radical.

-

Nitro-Nitrite Isomerization: This mechanism involves the rearrangement of a nitro group (-NO₂) to a nitrite group (-ONO), followed by the cleavage of the O-NO bond to form a dinitrotoluyloxy radical and a nitric oxide radical.

-

Intramolecular Hydrogen Abstraction: In this pathway, a hydrogen atom from the methyl group is abstracted by an adjacent nitro group, leading to the formation of an aci-nitro intermediate, which can then undergo further reactions.

Visualization of Proposed Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate these proposed initial decomposition pathways.

Analysis of Decomposition Products

Limited studies on the thermal decomposition of 2,3-DNT have identified the formation of macromolecular compounds. Mass spectrometric analysis of partially decomposed 2,3-DNT samples, conditioned in the temperature range of 184-295 °C, revealed strong signals with m/z values of 551, 687, 1062, 1137, and 1211. These high molecular weight fragments suggest that the initial decomposition products likely undergo secondary polymerization or condensation reactions. The exact structures of these high-mass products have not been elucidated.

Conclusion

This technical guide has synthesized the available information on the thermal decomposition characteristics of 2,3-Dinitrotoluene. While 2,3-DNT is known to be a thermally stable compound, there is a notable lack of specific quantitative data from thermal analysis techniques like DSC and TGA in the publicly accessible literature. The provided experimental protocols for DSC and TGA offer a standardized approach for researchers to obtain this much-needed data. The proposed decomposition pathways, based on related dinitrotoluene isomers, provide a theoretical framework for understanding the initial chemical changes that occur upon heating. Further research, particularly focused on detailed thermal analysis and the structural elucidation of decomposition products, is essential for a more complete understanding of the thermal behavior of 2,3-Dinitrotoluene. Such studies will be invaluable for enhancing safety protocols and for the accurate modeling of its environmental impact.

Environmental Fate and Persistence of 2,3-Dinitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dinitrotoluene (2,3-DNT) is a nitroaromatic compound and one of the six isomers of dinitrotoluene. While it is a minor component of technical grade dinitrotoluene mixtures, its environmental persistence and fate are of significant concern due to its potential toxicity.[1] This technical guide provides a comprehensive overview of the current scientific understanding of the environmental behavior of 2,3-DNT, with a focus on its physical and chemical properties, biodegradation, abiotic degradation processes, and environmental persistence. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of key processes to aid researchers in understanding and predicting the environmental impact of this compound.

Physicochemical Properties

The environmental transport and fate of 2,3-Dinitrotoluene are largely governed by its physicochemical properties. These properties determine its partitioning between air, water, and soil, as well as its susceptibility to various degradation mechanisms. A summary of key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₄ | [2] |

| Molecular Weight | 182.13 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Water Solubility | 270 mg/L at 22 °C | [2] |

| Vapor Pressure | 1.6 x 10⁻⁴ mm Hg at 25 °C | [2] |

| Henry's Law Constant | 9.3 x 10⁻⁸ atm·m³/mol (estimated) | [2] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 2.18 (estimated for all isomers) | [2] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 370 - 587 (estimated) | [2] |

Key Insights:

-

The moderate water solubility of 2,3-DNT suggests its potential for transport in surface water and groundwater.[2]

-

Its low vapor pressure and Henry's Law constant indicate that volatilization from water and moist soil surfaces is not a significant fate process.[2]

-

The estimated Log Kow and Koc values suggest a moderate potential for sorption to soil and sediment, which could retard its mobility in the subsurface.[2]

Environmental Fate and Persistence